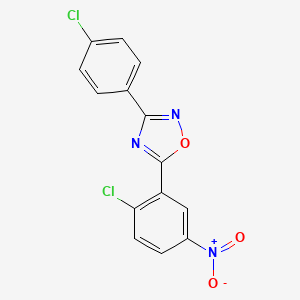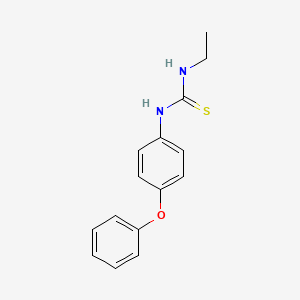
N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea, also known as DIT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DIT is a thiourea derivative that has been synthesized using a simple and efficient method. In
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cellular processes. N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the activity of protein kinases, which play a critical role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli. N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has also been shown to induce apoptosis, a type of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea in lab experiments is its ease of synthesis and purification. N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea can be synthesized using a simple one-pot reaction and yields a high purity product that can be easily characterized using various spectroscopic techniques. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea exhibits a wide range of biological activities, making it a versatile compound for various applications.
However, one of the limitations of using N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea in lab experiments is its potential toxicity. N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to exhibit cytotoxic effects against cancer cells, but it may also exhibit toxicity towards normal cells. Therefore, careful dosage and toxicity studies are necessary before using N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea. One possible direction is the development of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the investigation of the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea, particularly its inhibition of topoisomerase II and protein kinases. Furthermore, the potential use of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea as a therapeutic agent for cancer and viral infections warrants further investigation.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea can be achieved using a simple one-pot reaction between 2,4-dimethoxybenzaldehyde and 4-isopropylaniline, followed by the addition of thiourea and a catalytic amount of iodine. The reaction proceeds smoothly under mild conditions and yields a high purity product that can be easily isolated and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been used as a fluorescent probe for the detection of metal ions in biological systems. The unique structure of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea allows it to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon excitation.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12(2)13-5-7-14(8-6-13)19-18(23)20-16-10-9-15(21-3)11-17(16)22-4/h5-12H,1-4H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDWFLZGDNUPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)


![N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)

![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)
![4-{2-[(benzoylamino)(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5752052.png)

![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B5752063.png)

![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)
